molecular formula C16H13FO3 B3021381 (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 423754-20-5

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid

Cat. No.: B3021381
CAS No.: 423754-20-5
M. Wt: 272.27 g/mol
InChI Key: QISKGXAMXJUFSG-UHFFFAOYSA-N
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Description

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2-fluorobenzyl)oxy]benzaldehyde.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acrylic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2e)-3-(4-[(2-Chlorobenzyl)oxy]phenyl)acrylic acid
  • (2e)-3-(4-[(2-Bromobenzyl)oxy]phenyl)acrylic acid
  • (2e)-3-(4-[(2-Methylbenzyl)oxy]phenyl)acrylic acid

Uniqueness

(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISKGXAMXJUFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358117
Record name 3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423754-20-5
Record name 3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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